2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide, also known as CDK9 inhibitor, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It is a potent inhibitor of Cyclin-dependent kinase 9 (CDK9), which plays a crucial role in transcription regulation.
Wirkmechanismus
2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide acts as a competitive inhibitor of this compound, which prevents the phosphorylation of RNA polymerase II and leads to the inhibition of transcription elongation. This results in the downregulation of genes that are critical for cancer cell survival and proliferation, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The inhibition of this compound by this compound has been shown to have a range of biochemical and physiological effects. It leads to the downregulation of genes involved in cell cycle progression, DNA damage repair, and anti-apoptotic pathways. The compound also induces cell cycle arrest and apoptosis in cancer cells, while sparing normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide is its high selectivity for this compound, which minimizes off-target effects. The compound has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of the compound is its relatively low solubility, which can make it challenging to use in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide. One area of focus is the development of more potent and selective this compound inhibitors that can overcome resistance mechanisms and improve therapeutic efficacy. Another direction is the investigation of the compound's potential use in combination with other cancer therapies, such as immune checkpoint inhibitors or chemotherapy. Additionally, further studies are needed to elucidate the compound's mechanism of action and identify biomarkers that can predict response to treatment.
Synthesemethoden
The synthesis of 2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide involves a series of chemical reactions, including the condensation of 2-chlorobenzoyl chloride with glycine, followed by cyclization and further modification. The synthesis process has been optimized to achieve high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. This compound is a key regulator of transcription elongation, and its inhibition has been shown to have anti-tumor effects in various cancer types, including leukemia, breast cancer, and prostate cancer. The compound has also been investigated for its potential use in combination with other cancer therapies to enhance their efficacy.
Eigenschaften
IUPAC Name |
2-chloro-5-(2,5-dioxopyrrol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3/c12-8-2-1-6(5-7(8)11(13)17)14-9(15)3-4-10(14)16/h1-5H,(H2,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBZBSXAXNNPJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=CC2=O)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.